molecular formula C11H18N2O3 B13593560 rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans

rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans

Cat. No.: B13593560
M. Wt: 226.27 g/mol
InChI Key: CHLYKHACOLBKME-HTQZYQBOSA-N
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Description

rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans: is a bicyclic compound featuring a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans involves multiple steps. The process typically starts with the preparation of the bicyclic core, followed by functional group modifications to introduce the tert-butyl ester and other substituents. Common reagents used in these reactions include tert-butyl alcohol, diazabicyclo[4.2.0]octane derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-tert-butyl(1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
  • rac-tert-butyl(1R,6S)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
  • rac-tert-butyl(1R,6S)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate

Uniqueness: rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl (1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-9(14)12-7-4-5-8(7)13/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1

InChI Key

CHLYKHACOLBKME-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)N[C@H]2[C@H]1CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2C1CC2

Origin of Product

United States

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